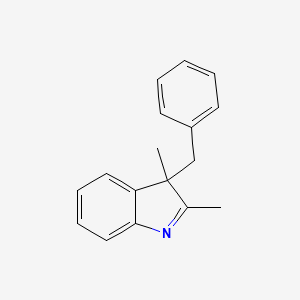

3-Benzyl-2,3-dimethyl-3H-indole

Description

Overview of Indole (B1671886) and 3H-Indole (Indolenine) Structural Motifs in Organic Chemistry

Indole is an aromatic heterocyclic organic compound characterized by a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgbiosynth.com This structural motif is a cornerstone in a vast number of natural products, including the amino acid tryptophan and the neurotransmitter serotonin, as well as in many pharmaceuticals like the anti-inflammatory drug indomethacin. wikipedia.orgbiosynth.com The indole ring system is electron-rich, and it typically undergoes electrophilic substitution, primarily at the C3 position. wikipedia.orgnih.gov

A structural isomer of indole is 3H-indole, also known as indolenine. In the 3H-indole scaffold, the double bond between the C2 and C3 positions of the pyrrole ring is shifted to a C=N double bond within the five-membered ring, and the C3 position is typically substituted with two groups, breaking the aromaticity of the pyrrole ring. This structural alteration from an aromatic indole to a non-aromatic 3H-indole results in a significant change in chemical reactivity. The C=N (imine) bond in 3H-indoles makes them susceptible to reduction and other nucleophilic additions. acs.org

Historical Context of Substituted 3H-Indole Derivatives in Chemical Synthesis

The history of indole chemistry is deeply connected to the study of the dye indigo, with the formal discovery and structural elucidation of indole itself occurring in the 1860s by Adolf von Baeyer. wikipedia.org The synthesis of substituted indoles gained a significant boost with the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgwikipedia.org This reaction, which involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, remains one of the most reliable methods for preparing 2- and/or 3-substituted indoles. wikipedia.orgwikipedia.orgnih.gov

The Fischer indole synthesis can also be utilized to produce 3H-indoles (indolenines). nih.govmdpi.com For instance, the reaction of phenylhydrazine with certain ketones can lead to the formation of 3,3-disubstituted-3H-indoles. nih.gov Over the years, numerous modifications and new synthetic routes have been developed to access a wide array of substituted 3H-indole derivatives. These methods include iodine-mediated intramolecular cyclization of enamines and three-component approaches. acs.orgspringernature.com The interest in these derivatives stems from their utility as synthetic intermediates. For example, 3,3-dimethyl-2-styryl-3H-indole derivatives have been synthesized and explored for their potential as pH sensors and as intermediates for other specialized dyes. google.com

Rationale for Research Focus on 3-Benzyl-2,3-dimethyl-3H-indole

The specific compound, this compound, has garnered attention from researchers due to its unique structural characteristics and its role as a valuable precursor in organic synthesis.

The structure of this compound incorporates several key features that dictate its reactivity. The presence of the imine (C=N) bond in the 3H-indole core provides a site for nucleophilic attack and reduction. acs.org The quaternary carbon at the C3 position, substituted with both a methyl and a benzyl (B1604629) group, introduces significant steric bulk, which can influence the stereochemical outcome of reactions.

The reactivity of the 3H-indole scaffold allows for various transformations. For instance, the C=N double bond can be reduced using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding indoline (B122111) derivatives. acs.org Furthermore, the presence of the benzyl group offers additional sites for chemical modification. The aromatic ring of the benzyl group can undergo electrophilic substitution, and the benzylic position itself can be a site for radical reactions.

Substituted 3H-indoles, including this compound, are valuable intermediates in the construction of more elaborate molecular architectures. The ability to functionalize the 3H-indole core allows for the synthesis of a diverse range of indole derivatives. For example, alkylideneindolenine intermediates, which can be generated from 3-substituted indoles, react with a wide variety of nucleophiles to produce functionalized indoles. researchgate.netrsc.org

The synthesis of various substituted indoles often proceeds through intermediates that can be conceptually related to the this compound scaffold. The development of methods for the C-3 benzylation of indoles using benzylic alcohols highlights the importance of installing benzyl groups at this position. acs.org Furthermore, new derivatives of 3,3-dimethyl-2-styryl-3H-indole are considered valuable intermediates for the synthesis of other specialized dyes and have been investigated for their biological activities. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

46854-91-5 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

3-benzyl-2,3-dimethylindole |

InChI |

InChI=1S/C17H17N/c1-13-17(2,12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18-13/h3-11H,12H2,1-2H3 |

InChI Key |

AWVNNGZYZBLWFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1(C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Benzyl 2,3 Dimethyl 3h Indole

Dearomatization and Rearrangement Processes

The non-aromatic nature of the 3H-indole ring system makes it susceptible to various rearrangement reactions, often catalyzed by acid, which aim to achieve a more stable electronic configuration. These processes involve the interconversion with aromatic indole (B1671886) isomers and the migration of substituents on the pyrroline (B1223166) ring.

The relationship between 3H-indoles and their aromatic 1H-indole counterparts is one of tautomerism. The Fischer indole synthesis, a foundational method for creating indole rings from phenylhydrazines and ketones or aldehydes under acidic conditions, exemplifies this interconversion. nih.govmdpi.com The accepted mechanism proceeds through a phenylhydrazone intermediate, which isomerizes to an ene-hydrazine. mdpi.com A subsequent acid-catalyzed acs.orgacs.org-sigmatropic rearrangement and cyclization, followed by the elimination of ammonia (B1221849), leads to the final indole product. mdpi.comexeter.ac.uk

During this synthesis, the 3H-indole (indolenine) is a key intermediate. nih.gov While the 1H-indole is typically the more thermodynamically stable tautomer due to the aromaticity of the pyrrole (B145914) ring, the 3H-indole can be isolated, particularly when the C3 position is geminally disubstituted, as in the case of 3-benzyl-2,3-dimethyl-3H-indole. The presence of two substituents at C3 prevents simple tautomerization to the corresponding 1H-indole without a structural rearrangement.

In the presence of acid catalysts, 3H-indoles can undergo significant structural reorganization. acs.org A notable example is the Plancher rearrangement, where substituents on the C2 and C3 atoms of the indolenine ring migrate. Research on the acid-mediated equilibration of 3,3-dimethyl-2-phenyl-3H-indole and 2,3-dimethyl-3-phenyl-3H-indole demonstrates this phenomenon. acs.org This process suggests that under acidic conditions, a compound like this compound could potentially equilibrate with its isomer, 3-benzyl-2,3-dimethyl-1H-indole, through a series of steps involving protonation and substituent migration.

The mechanism likely involves the protonation of the indolenine nitrogen to form an indolium cation, which facilitates the migration of one of the C3 substituents (e.g., a methyl group) to the C2 position, leading to a more stable carbocation intermediate that can then rearrange and deprotonate to form a different indole or indolenine structure.

| Starting Compound | Conditions | Observed Process | Potential Product |

| 3,3-Dimethyl-2-phenyl-3H-indole | Acid-catalyzed | Equilibration / Rearrangement | 2,3-Dimethyl-3-phenyl-3H-indole |

| This compound | Acid-catalyzed (Hypothetical) | Plancher-type Rearrangement | Isomeric Indole Structures |

Electrophilic and Nucleophilic Reactivity of the 3H-Indole Moiety

The electronic structure of the 3H-indole core, characterized by an imine-like C=N double bond and a lone pair of electrons on the nitrogen, governs its reactivity. It behaves differently from aromatic 1H-indoles, which are typically electron-rich aromatic systems.

In a typical 1H-indole, the C3 position is the most nucleophilic and thus the primary site for electrophilic attack. nih.gov However, in this compound, the C3 position is a quaternary carbon and is therefore sterically hindered and unable to accept an electrophile. Consequently, the site of electrophilic attack shifts. The most favorable position for electrophilic attack is the nitrogen atom (N1). exeter.ac.uk The nitrogen's lone pair makes it the most nucleophilic center in the molecule, leading to the formation of an N-protonated or N-alkylated species. exeter.ac.ukdicp.ac.cn This initial attack at the nitrogen is a key step in many reactions involving 3H-indoles.

The electrophilic attack at the nitrogen of a 3H-indole generates a positively charged indolium ion. ktu.edu For instance, protonation of this compound yields the corresponding 3-benzyl-2,3-dimethyl-3H-indolium cation. This intermediate is significantly more electrophilic than the parent 3H-indole and exhibits reactivity similar to that of an iminium ion. exeter.ac.uk

These indolium ions are key reactive intermediates that can be generated in situ and participate in a variety of chemical transformations. exeter.ac.uknih.gov Stable indolium salts, such as 3-arylidene-3H-indolium tetrafluoroborates, have been successfully isolated and characterized, underscoring their importance in indole chemistry. nih.gov The reactivity of these ions is central to the synthesis of more complex indole derivatives, as they are highly susceptible to attack by nucleophiles.

The highly electrophilic nature of indolium ions makes them readily susceptible to attack by a wide range of nucleophiles. nih.gov This process, often referred to as nucleophilic quenching, results in the addition of the nucleophile to the indolium system and the formation of a new, often dearomatized, indole derivative. exeter.ac.uk The quenching reaction is a fundamental step that follows the formation of the indolium intermediate. For example, when generated in the presence of alcohols, 3-arylidene-3H-indolium ions react to form alkyl aryl(indol-3-yl)acetimidates. nih.gov If water is used as the nucleophile, the reaction can yield aryl(indol-3-yl)acetamides instead. nih.gov This highlights the versatility of the indolium ion as a precursor for creating diverse molecular structures.

| Intermediate | Nucleophile | Reaction Type | Product Class | Reference |

| 3-Arylidene-3H-indolium ion | Alcohols (e.g., Methanol, Ethanol) | Nucleophilic Quenching | Alkyl aryl(indol-3-yl)acetimidates | nih.gov |

| 3-Arylidene-3H-indolium ion | Water | Nucleophilic Quenching / Hydrolysis | Aryl(indol-3-yl)acetamides | nih.gov |

| Indolium ion | Various Nucleophiles | Nucleophilic Quenching | Dearomatized Indole Derivatives | exeter.ac.uk |

Dimerization and Oligomerization Phenomena

Dimerization is a common reaction pathway for many indole derivatives, including 3H-indoles. This phenomenon can be both a synthetically useful transformation for creating complex molecular architectures and an undesired side reaction in other synthetic endeavors.

Mechanistic Studies of Dimer Formation

The dimerization of indoles often proceeds through oxidative mechanisms. For related 2,3-dimethylindoles, studies have shown that dimerization can occur following oxidation. One proposed pathway involves the formation of a 3-hydroxyindolenine intermediate, which can then undergo a bimolecular reaction to form the dimer. cdnsciencepub.com The reaction rate is dependent on the concentration of this intermediate, indicating a second-order process. cdnsciencepub.com

Another prevalent mechanism is copper-catalyzed oxidative dimerization. In this process, the indole is first oxidized to an indol-3-one (B1248957) intermediate. This reactive species then undergoes a self-dimerization or a cross-addition with another indole molecule to yield C2-tetrasubstituted indolin-3-ones. rsc.orgrsc.org Palladium-catalyzed oxidative C-H transformations have also been utilized to achieve the homo-dimerization of indoles, leading to the formation of 3,3'-linked biindolyls. rsc.org

A general proposed mechanism for indole dimerization involves the initial protonation of the indole, followed by a nucleophilic attack from a second indole molecule. researchgate.net For this compound, the C3 position is blocked, but the molecule can still undergo dimerization through mechanisms involving its various functional groups, particularly after activation or oxidation. For instance, oxidation could lead to intermediates where the 2-methyl group of one molecule links to another, a pathway observed in related dimethylindoles. cdnsciencepub.com

Strategies for Preventing Undesired Dimerization in Synthesis

Given that dimerization is often a bimolecular process, a straightforward strategy to minimize this undesired reaction is to conduct syntheses under dilute conditions. cdnsciencepub.com This reduces the probability of two indole molecules encountering each other in the correct orientation for reaction.

Control of reaction conditions is paramount. Since many dimerization pathways are oxidative, limiting the presence of oxidants or choosing specific, controlled oxidation methods can prevent dimer formation. For example, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to selectively yield 2-oxindoles with only trace amounts of the oxidative dimer detected. rsc.org This method proceeds through the in-situ generation of bromine, which facilitates a different reaction pathway. rsc.org Temperature control is also crucial, as higher temperatures can favor the breakdown of intermediates that lead to dimerization. cdnsciencepub.com

Functionalization at Specific Positions

The functionalization of the indole core is a cornerstone of synthetic chemistry, enabling the creation of diverse molecular structures. For this compound, functionalization can be directed to the C-H bonds of the aromatic rings or involve transformations of the existing substituents.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic compounds. beilstein-journals.org Various positions on the indole nucleus can be targeted using transition-metal catalysis, often guided by directing groups. nih.gov

C4 and C5-Functionalization: The C4 and C5 positions on the benzene (B151609) portion of the indole ring are often difficult to functionalize selectively due to their similar reactivity. nih.gov However, methods using palladium and copper catalysts have been developed for the regioselective arylation of either C4 or C5. nih.gov The use of directing groups, such as a formyl group at C3, can steer arylation specifically to the C4 position. acs.org

C7-Functionalization: Selective functionalization at the C7 position is also challenging. A common strategy involves a three-step sequence: reduction of the indole to an indoline (B122111), C-H functionalization at the C7 position, and subsequent re-aromatization via oxidation. nih.gov

Catalytic Systems: A variety of transition metals, including palladium, rhodium, and iridium, are effective for C-H functionalization reactions. beilstein-journals.orgacs.org Palladium catalysis, for instance, is widely used for the direct alkenylation and arylation of indoles. beilstein-journals.org The mechanism often involves an initial electrophilic palladation at the C-H bond. beilstein-journals.orgmdpi.com The choice of catalyst and directing group is crucial for controlling the site of functionalization. For example, Rh(I)/Ag(I) co-catalysts can be used for C-H functionalization of 3-acyl indoles, while Ir(III)/Ag(I) systems can direct the reaction to the C2 position. nih.gov

The table below summarizes common catalytic systems for indole C-H functionalization.

| Catalyst System | Target Position(s) | Type of Functionalization | Directing Group Example | Reference |

| Pd(TFA)₂ / Cu(OAc)₂ | C3 | Arylation | N-acyl | beilstein-journals.org |

| PdCl₂ / Cu(OAc)₂ | C2 | Alkenylation | N-(2-pyridylmethyl) | beilstein-journals.org |

| Rh(I) / Ag(I) | Site of 1,2-acyl migration | C-H Functionalization | 3-carboxamide | nih.gov |

| Ir(III) / Ag(I) | C2 | C-H Functionalization | 3-carboxamide | nih.gov |

| Rh₂(S-NTTL)₄ | C3 | C-H Functionalization | N-methyl | nih.gov |

Transformations Involving the Benzyl (B1604629) Substituent

The benzyl group at the C3 position offers multiple avenues for further chemical transformation.

Benzylic C-H Functionalization: The C-H bonds on the methylene (B1212753) bridge of the benzyl group are activated and can be targeted for functionalization. Donor/acceptor rhodium(II) carbenes have been shown to be effective for distal benzylic C-H functionalization, allowing for the introduction of new groups at this position. nih.gov

Aromatic Ring Functionalization: The phenyl ring of the benzyl group can undergo standard electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the directing effect of the alkyl substituent attached to the ring. wikipedia.orglibretexts.org

Cleavage of the Benzyl Group: The bond between the benzyl group and the indole ring can be cleaved under certain conditions. For instance, the reverse of a Friedel-Crafts-type reaction can occur, particularly with a Lewis acid, leading to a 3-demethyl-3H-indolium cation. The stability of the resulting benzyl carbocation facilitates this process. acs.org

Reactivity of the 3-Methyl and 2-Methyl Groups

The methyl groups at the C2 and C3 positions also contribute to the molecule's reactivity profile.

Reactivity of the 2-Methyl Group: The protons on the 2-methyl group are allylic to the C=N bond of the 3H-indole ring, making them relatively acidic. This position can be deprotonated to form an anion, which can then act as a nucleophile. This reactivity is demonstrated in some dimerization reactions where the linkage occurs through the 2-methyl group of one indole unit. cdnsciencepub.com

Reactivity of the 3-Methyl Group: The 3-methyl group is located at a quaternary carbon and is generally less reactive than the 2-methyl group. However, rearrangement reactions are known in indole chemistry. Under strong acidic conditions, such as with trifluoromethanesulfonic acid, it is possible for a substituent at the C3 position to migrate to the C2 position. nih.gov Such a 1,2-migration could potentially involve the 3-methyl group, leading to a 2,2-dimethyl-3-benzyl-2H-indole intermediate.

Spectroscopic and Structural Elucidation of 3 Benzyl 2,3 Dimethyl 3h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds such as 3-Benzyl-2,3-dimethyl-3H-indole. Through the detailed analysis of chemical shifts, spin-spin coupling, and various correlation experiments, an unambiguous assignment of the molecular structure can be achieved.

While a dedicated ¹H NMR spectrum for this compound is not extensively reported, the analysis of structurally similar compounds allows for reliable predictions of the proton chemical shifts. For example, in related 3-benzylindole derivatives, the benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet. The protons of the aromatic rings (both the indole (B1671886) and the benzyl (B1604629) moieties) are expected to resonate in the downfield region of the spectrum. The two methyl groups at the C2 and C3 positions would present as distinct singlets in the upfield region. In a comparable structure, 2,3,3,6-tetramethylindolenine, the C2-methyl and C3-methyl protons are observed at approximately 2.33 ppm and 1.25 ppm, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| C2-CH₃ | ~2.3 | Singlet |

| C3-CH₃ | ~1.3 | Singlet |

| Benzyl CH₂ | ~3.0 - 3.5 | Singlet |

| Aromatic Protons | ~7.0 - 7.6 | Multiplet |

Consistent with the proton NMR data, specific ¹³C NMR data for this compound requires prediction based on analogous structures. In derivatives like 3-benzyl-2-(trifluoromethyl)-1H-indole, the benzylic carbon signal appears around 29.8 ppm, while the aromatic carbons are found between 111 and 140 ppm. The quaternary C3 carbon and the C2 carbon of the indolenine ring are expected at approximately 53 ppm and 187 ppm, respectively, as seen in related indolenine structures.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ) in ppm |

| C2 | ~187 |

| C3 | ~53 |

| C2-CH₃ | ~14 |

| C3-CH₃ | ~24 |

| Benzyl CH₂ | ~45 |

| Aromatic Carbons | ~120 - 150 |

To achieve a complete and unambiguous structural assignment, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, particularly within the aromatic systems of the indole and benzyl groups.

HSQC (Heteronuclear Single Quantum Coherence) is used to correlate protons directly to their attached carbons, confirming the assignments of the methyl and methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides crucial information about long-range (2-3 bond) C-H correlations. This would definitively link the benzyl methylene protons to the C3 carbon of the indole ring and confirm the placement of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which can help to establish the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between the C3-methyl protons and the benzyl methylene protons would confirm their cis-relationship.

The application of these advanced techniques is standard practice for the structural elucidation of complex heterocyclic systems.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to display several characteristic absorption bands. A key feature would be the C=N stretching vibration of the 3H-indole (indolenine) ring, which is typically observed in the range of 1630-1700 cm⁻¹. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below this value. Bending vibrations for the aromatic rings would also be present in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch (Indolenine) | 1700 - 1630 |

| Aromatic C=C Stretch | 1600 - 1450 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The compound this compound has a CAS Registry Number of 46854-91-5 and a molecular formula of C₁₇H₁₇N. This corresponds to a molecular weight of 235.32 g/mol .

The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 235. The fragmentation of this ion would likely proceed through several characteristic pathways. A major fragmentation would be the cleavage of the benzyl group, resulting in a stable tropylium (B1234903) cation at m/z 91 and an ion at m/z 144, corresponding to the 2,3-dimethyl-3H-indolenium cation. Another expected fragmentation is the loss of a methyl group (15 Da) from the molecular ion to produce a fragment at m/z 220.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion |

| 235 | [M]⁺ (Molecular Ion) |

| 220 | [M - CH₃]⁺ |

| 144 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy. This technique provides the exact mass of the parent ion, which allows for the calculation of its molecular formula.

Table 1: Representative HRMS Data for 3,3-dimethyl-2-styryl-3H-indole Derivatives google.com

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Ia | C₂₀H₂₂NO₂ | 308.1651 | 308.1645 |

| Ig | C₂₂H₂₅N₂ | 317.2018 | 317.2012 |

| If | C₂₃H₂₇N₂ | 331.2174 | 331.2169 |

Data sourced from patent EP4446386A1, detailing the synthesis of novel 3,3-dimethyl-2-styryl-3H-indole derivatives.

Similarly, HRMS analysis of 3-benzyl-2-(trifluoromethyl)-1H-indole derivatives, which share the benzyl-indole core, demonstrates the utility of this technique in confirming the successful synthesis and structural integrity of these compounds. For example, the HRMS (ESI-TOF) of a fluorinated derivative showed the [M-H]⁻ ion at m/z 364.0373, which was in close agreement with the calculated mass of 364.0378 for the molecular formula C₁₆H₆F₈N⁻. mdpi.com These examples underscore the power of HRMS in providing unambiguous elemental composition, a critical first step in the structural elucidation of new chemical entities.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. While specific EIMS data for this compound is not available, the mass spectrum of the related compound, 2,3-dimethyl-1H-indole, from the NIST WebBook provides a basis for predicting its fragmentation. nih.gov

For 2,3-dimethyl-1H-indole, the mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 145, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to give a stable ion.

Table 2: Key Fragments in the EIMS of 2,3-dimethyl-1H-indole

| m/z | Interpretation |

| 145 | Molecular Ion [M]⁺ |

| 130 | [M - CH₃]⁺ |

For the target compound, this compound, the EIMS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the benzyl group (C₆H₅CH₂•, m/z 91), a highly stable fragment, and the loss of a methyl group. The relative abundances of these fragment ions would provide valuable information for confirming the structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis allows for the precise determination of the molecular geometry in the solid state. Although a crystal structure for this compound has not been reported, the structure of a closely related analog, 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide, provides significant insights into the likely structural features. nih.gov

Table 3: Representative Crystallographic Data for 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.234(3) |

| b (Å) | 9.876(2) |

| c (Å) | 23.456(5) |

| β (°) | 94.34(3) |

| Volume (ų) | 3289.1(12) |

| Z | 8 |

Data obtained from the crystallographic study of 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov The Hirshfeld surface is generated based on the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. nih.gov

For indole derivatives, Hirshfeld analysis has been instrumental in understanding the nature and extent of various non-covalent interactions, such as hydrogen bonds (N-H···O, C-H···O), π-π stacking, and van der Waals forces. nist.govresearchgate.net For instance, in the crystal structure of a substituted indole, Hirshfeld analysis revealed that H···H, O···H/H···O, and C···H/H···C contacts were the most significant contributors to the crystal packing. nih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Indole Derivative nih.gov

| Interaction Type | Contribution (%) |

| H···O/O···H | 24.3 |

| H···H | 18.4 |

| Br···H/H···Br | 16.8 |

| C···H/H···C | 8.4 |

Data derived from the Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole.

This detailed analysis of intermolecular interactions is crucial for understanding the solid-state properties of materials, including their polymorphism, stability, and solubility.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com Such studies are fundamental for exploring the optimized geometry, frontier molecular orbitals, and electrostatic potential of 3-Benzyl-2,3-dimethyl-3H-indole.

Optimized Molecular Structures and Conformations

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. mdpi.com Using DFT methods, the geometry of this compound can be fully optimized to find the lowest energy conformation. nih.gov This process involves calculating key structural parameters such as bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). mdpi.com

For a molecule like this compound, particular attention would be given to the orientation of the benzyl (B1604629) group relative to the indole (B1671886) ring system. The calculations would reveal the precise bond lengths within the indole and benzyl rings and the bond angles around the quaternary C3 carbon. Comparing these computed values with experimental data from techniques like X-ray crystallography, if available, allows for validation of the chosen theoretical model. mdpi.com

Table 1: Representative Predicted Structural Parameters for an Optimized Indole Derivative Structure Note: This table is illustrative of the type of data obtained from DFT calculations. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C-N Bond Length | Bond distance within the indole ring | 1.37 - 1.40 Å |

| C=N Bond Length | Imine bond distance in the 3H-indole ring | 1.28 - 1.32 Å |

| C-C (Aromatic) | Bond distances within the phenyl and indole rings | 1.38 - 1.42 Å |

| C-C (Alkyl) | Bond distances involving methyl and benzyl CH2 groups | 1.50 - 1.54 Å |

| C-N-C Angle | Bond angle involving the nitrogen atom | 108° - 112° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital to which the molecule can accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability. nih.gov For this compound, DFT calculations would determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule. This analysis would reveal which parts of the molecule, such as the indole ring or the benzyl substituent, are primarily involved in electron donation and acceptance. mdpi.com

| Parameter | Description | Illustrative Energy Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.6 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

Regions with a negative electrostatic potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of lone pairs on electronegative atoms like nitrogen. Regions with a positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack; these are often found around hydrogen atoms. nih.govresearchgate.net An MEP map of this compound would likely show a negative potential region around the nitrogen atom of the indole ring, highlighting it as a site for electrophilic interaction.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic signatures of a molecule, which can aid in the interpretation of experimental spectra.

Simulated NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach used to calculate the NMR chemical shieldings, which can then be converted into chemical shifts (δ) relative to a reference standard like Tetramethylsilane (TMS). scielo.org.za

These calculations are typically performed on the DFT-optimized geometry of the molecule. researchgate.net The simulated ¹H and ¹³C NMR spectra for this compound can be generated, predicting the chemical shift for each unique proton and carbon atom. nih.gov Comparing the theoretical spectrum with an experimental one can confirm the molecular structure and help assign specific peaks to their corresponding atoms in the molecule. researchgate.net

Table 3: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) Note: This table illustrates the typical output of a GIAO NMR calculation. Specific predicted values for this compound require a dedicated computational study.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | (Value) | (Value) | (Difference) |

| C3 | (Value) | (Value) | (Difference) |

| C-Aromatic | (Range) | (Range) | (Difference) |

| C-Methyl | (Value) | (Value) | (Difference) |

Predicted UV-Vis Absorption Bands (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. mdpi.comnih.gov The calculation provides information about the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). scielo.org.za

For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light in the UV-Vis region. This analysis helps to understand the electronic transitions, often involving the HOMO and LUMO, that are responsible for the observed absorption bands. mdpi.com The results can be compared with experimental UV-Vis spectra to validate the computational model and interpret the electronic properties of the molecule. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | (Value) | (Value) | HOMO → LUMO |

| S0 → S2 | (Value) | (Value) | HOMO-1 → LUMO |

Reactivity Descriptors and Mechanistic Insights

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for understanding and predicting chemical reactivity. By calculating various reactivity descriptors, one can gain insights into the electrophilic and nucleophilic nature of different atomic sites within a molecule, as well as predict the pathways of chemical reactions.

Fukui functions are essential tools in predicting the regioselectivity of chemical reactions. They indicate the change in electron density at a specific point in a molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f⁺) highlights sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f⁻) identifies sites prone to attack by electrophiles.

For this compound, the C2 and C3 positions of the indole nucleus, as well as the atoms of the benzyl group, would be of particular interest. Electrophilicity and nucleophilicity indices provide a more global measure of a molecule's reactivity. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack, while a higher nucleophilicity index indicates a greater tendency to react with electrophiles.

Without specific calculations for this compound, a general understanding can be drawn from related indole systems. The nitrogen atom and the aromatic rings are typically key sites for electrophilic and nucleophilic interactions.

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state analysis provides information about the energy barrier of a reaction, which is directly related to the reaction rate.

For a molecule like this compound, reaction pathway calculations could be used to investigate various transformations, such as electrophilic substitution reactions on the aromatic rings or reactions involving the imine functionality of the 3H-indole ring.

Topological Studies and Weak Interactions

The topology of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. Techniques such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these features.

ELF and LOL are functions that reveal the regions of space where electrons are localized, either in chemical bonds or as lone pairs. In ELF and LOL maps, areas of high value typically correspond to covalent bonds and lone pairs, providing a clear visualization of the molecule's electronic structure. For this compound, ELF and LOL analysis would highlight the covalent bonds within the indole and benzyl rings, as well as the C-N and C-C bonds connecting the various substituents.

RDG analysis is a powerful method for identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be visualized as surfaces. The color of these surfaces indicates the nature of the interaction, with blue typically representing attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red signifying repulsive steric clashes.

Advanced Applications and Roles As Chemical Intermediates Non Clinical Focus

Development of Novel Synthetic Building Blocks and Scaffolds

The indole (B1671886) ring system is a privileged structure in chemistry, and its derivatives are highly sought-after as building blocks for constructing more complex molecular architectures. Compounds like 3-Benzyl-2,3-dimethyl-3H-indole, which feature substitution at the C2 and C3 positions, serve as versatile scaffolds. The strategic functionalization of the indole core allows for the synthesis of highly tailored molecules. indole-building-block.comresearchgate.net

Research into indole chemistry has led to the development of numerous methods for creating functionalized derivatives. For instance, the Fischer indole synthesis remains a cornerstone for producing the indole core from phenylhydrazines and ketones or aldehydes. mdpi.com Modern synthetic strategies focus on creating highly substituted indoles that can be used in subsequent reactions. Methodologies have been developed for preparing 3,4-disubstituted indole building blocks from simple starting materials, highlighting the ongoing interest in expanding the library of available indole-based synthons. researchgate.net These building blocks, including those with the 2,3,3-trimethylindolenine (B142774) core, are crucial for producing specialized molecules like cyanine (B1664457) dyes and other imaging agents.

Role in Materials Science and Organic Optoelectronics

The field of materials science has greatly benefited from the electronic properties of conjugated organic molecules. Indole derivatives, with their electron-rich aromatic system, are prime candidates for developing new organic electronic materials. ktu.edu The ability to tune their properties by modifying substituents allows for the design of molecules with specific functions for use in optoelectronic devices.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are constructed from thin layers of organic semiconductor materials. The performance of these devices is highly dependent on the molecular structure of the compounds used in the various layers, such as the hole transport layer (HTL), electron transport layer (ETL), and emitting layer (EML). ktu.edu The fundamental principle involves the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest unoccupied Molecular Orbital (LUMO) upon excitation. ktu.edu

Indole derivatives are investigated for these applications due to their favorable electronic properties. Donor-π-acceptor (D-π-A) molecules are a key class of materials for OLEDs, and the indole moiety can act as a potent electron donor. By coupling indole-based building blocks with electron-accepting units, chemists can synthesize emitters with tailored HOMO-LUMO gaps, influencing the color and efficiency of the emitted light. mdpi.com While direct research on this compound for OLEDs is not prominent, the broader class of indole derivatives is actively explored for creating novel emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). ktu.edu

Components in Solar Cell Technologies

Similar to OLEDs, organic solar cells rely on the properties of organic semiconductor materials to absorb light and generate charge. The development of efficient and durable photoactive materials is a primary research goal. While silicon remains a dominant material, organic photovoltaics offer potential advantages in terms of flexibility and cost. Research in this area includes the study of photoelectrodes for solar fuel production, where the stability of semiconductor materials is critical. rsc.org The complex, highly conjugated molecules required for these technologies often incorporate heterocyclic building blocks, a category to which indole derivatives belong.

pH Sensors and Special Dyes for Research Tools

Certain indole derivatives exhibit changes in their optical properties, such as color or fluorescence, in response to changes in environmental pH. This characteristic makes them valuable as chemical sensors and research dyes. Research has shown that derivatives of 3,3-dimethyl-2-styryl-3H-indole, which are structurally analogous to this compound, can function as effective pH indicators. google.com

These styryl-based compounds change color depending on the acidity of the medium and can be used to indicate pH changes across specific ranges. google.com The synthesis involves the condensation of 3H-indole chlorides with corresponding benzaldehydes, yielding compounds that can be used directly as pH sensors or as intermediates for other specialized dyes, such as cell markers. google.com The sensitivity of these molecules stems from the protonation of the indole nitrogen, which alters the electronic structure and, consequently, the absorption and emission of light. This principle has been applied to develop high-performance fluorescent probes for detecting acidic pH with high sensitivity and rapid response times. mdpi.comnih.gov

| Derivative Structure (Modification on Styryl Ring) | Effective pH Range for Color Change | Application |

|---|---|---|

| Varying R⁴ (hydroxy, methoxy, dialkylamino) and R⁵ (H, trifluoromethoxy) | 1.3 to 6.3 | pH indicators, Intermediates for special dyes |

Mechanistic Chemical Biology Investigations (Non-Organismal Context)

At a fundamental chemical level, understanding how molecules interact is crucial for designing new catalysts, sensors, and materials. The 3H-indole scaffold provides a platform for studying non-covalent interactions and molecular recognition phenomena in a non-biological context.

Molecular Recognition and Binding Modes at a Chemical Level

The specific three-dimensional arrangement of atoms and functional groups in indole derivatives dictates how they interact with other molecules. X-ray crystallography and spectroscopic methods are used to study these interactions in detail. For example, studies on metal complexes of indole-containing ligands reveal how the indole nitrogen and other donor atoms coordinate to a metal center. In a palladium(II) complex with a Schiff base ligand derived from indole, the ligand was shown to act as an N,S-bidentate chelate, forming a stable square-planar geometry with the metal ion. nih.gov Such studies are fundamental to understanding coordination chemistry and catalysis.

Furthermore, investigations into the crystal structure of related compounds like 3-benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide have detailed the intricate network of intermolecular forces that stabilize the crystal lattice. These include O-H⋯O and C-H⋯O hydrogen bonds that link molecules into dimers and larger three-dimensional networks. acs.org Computational studies on other indole derivatives have explored intramolecular interactions, such as cation–π interactions between a cationic side chain and the electron-rich indole ring, which influence the molecule's preferred conformation. rsc.org These fundamental studies of molecular recognition at the chemical level provide insights that can guide the design of molecules with specific binding properties.

Design of Biochemical Probes for Cellular Studies (Excluding Human/Clinical)

There is no documented evidence of this compound being utilized in the design of biochemical probes for cellular studies. The development of such probes typically requires the incorporation of specific functional groups, such as fluorophores or reactive handles, which allow for the detection and study of cellular processes. Research in this area has instead focused on other indole derivatives. For example, different classes of indoles have been functionalized to act as fluorescent probes for imaging sigma (σ) receptors or as pH sensors in biological environments. google.comacs.org These applications hinge on specific structural modifications that are not present in this compound.

Catalysis and Ligand Design in Asymmetric Synthesis

In the field of asymmetric catalysis, chiral ligands are crucial for controlling the three-dimensional arrangement of atoms in a chemical reaction. While molecules containing an indole ring can be incorporated into complex ligand structures, there is no indication that this compound itself serves as a catalyst or a ligand in asymmetric synthesis. The design of effective ligands for modern catalysis often requires specific structural and electronic properties that this particular compound does not possess. acs.org

Functionalization for Supramolecular Assembly

Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding and π-π stacking—to build large, well-defined structures from smaller molecular units. The aromatic nature of the indole ring allows it to participate in π-π stacking. However, this compound is a 3H-indole (also known as an indolenine), meaning it lacks a hydrogen atom on the indole nitrogen. This absence significantly limits its ability to act as a hydrogen bond donor, a key interaction in many self-assembly processes. There are no published studies on the specific functionalization of this compound to direct its assembly into larger supramolecular structures.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives is a cornerstone of organic chemistry. wikipedia.org Future work on 3-Benzyl-2,3-dimethyl-3H-indole will undoubtedly prioritize the development of synthetic methods that are not only efficient but also environmentally benign.

Green Chemistry Principles in 3H-Indole Synthesis

The application of green chemistry principles to the synthesis of indoles is a major focus of contemporary research. acs.org The classic Fischer indole synthesis, a foundational method for producing the indole core, traditionally relies on strong acids and high temperatures. wikipedia.orgrsc.org Modern approaches seek to mitigate these harsh conditions.

Future syntheses of this compound could leverage innovations such as:

Mechanochemistry: Solvent-free mechanochemical methods, which use ball-milling to induce reactions, have been successfully applied to Fischer indolisation, offering a greener alternative to traditional solvent-based heating. rsc.org

Aqueous Media: The use of water as a solvent is highly desirable. Novel catalyst systems, such as SO3H-functionalized ionic liquids, have been shown to effectively catalyze the Fischer indole synthesis in water, allowing for easy product separation and catalyst recycling. rsc.org

Benign Solvents and Catalysts: Research has demonstrated indole synthesis under mild conditions using ethanol (B145695) as a solvent without the need for a metal catalyst. acs.org Similarly, conductively heated sealed-vessel reactors can drastically reduce reaction times and energy consumption compared to conventional refluxing. acs.org

Table 1: Comparison of Green Synthesis Methodologies for Indole Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Mechanochemical Fischer Indolisation | Solvent-free, uses oxalic acid and dimethylurea. | Reduces solvent waste, versatile for various substrates. | rsc.org |

| Ionic Liquids in Water | SO3H-functionalized ionic liquid catalyst in aqueous medium. | Avoids organic solvents, catalyst is recyclable. | rsc.org |

| Sealed-Vessel Heating | Conductively heated reactor with acetic acid as solvent. | Reduces reaction time from hours to under an hour. | acs.orgacs.org |

Catalyst Development for Enhanced Selectivity and Yield

Achieving high selectivity and yield is paramount in chemical synthesis. For 3H-indoles, and particularly for potentially chiral derivatives, catalyst development is crucial. Future research will likely focus on designing catalysts that can control the regioselectivity and stereoselectivity of reactions to produce specific isomers of compounds like this compound.

Key areas of catalyst development include:

Chiral Brønsted Acids: These metal-free organocatalysts have proven effective in the enantioselective reduction of 3H-indoles to produce optically active indolines with high yields and enantiomeric excess. organic-chemistry.org This opens a path to chiral derivatives starting from a 3H-indole scaffold.

Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer synthesis, allow for the construction of the indole ring via cross-coupling reactions. wikipedia.org Other metals like rhodium are used for selective C-H activation, enabling the synthesis of complex indoles. thieme-connect.comnih.gov

Lewis Acid Catalysis: Lewis acids like TMSOTf have been shown to be effective in catalyzing the Friedel-Crafts type alkylation of 2,3-disubstituted indoles to form 3,3'-disubstituted indolenines, the structural class to which this compound belongs. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 3H-indole core, with its imine functionality and quaternary C3-center in molecules like this compound, is primed for the discovery of new reactions. Research is moving beyond simple functionalization to explore unprecedented transformations. A significant future direction involves using the 3H-indole as a precursor to highly reactive intermediates. For instance, the dehydrogenation of 3-substituted indoles can form electrophilic 3-methyleneindolenine (B1207975) species, which can be trapped by various nucleophiles. researchgate.net Another exciting frontier is the generation of "indolynes," aryne derivatives of indoles, which reverse the typical nucleophilic character of the indole ring, making it susceptible to attack by nucleophiles. acs.org These advanced strategies allow for the formation of novel carbon-carbon and carbon-heteroatom bonds under unique mechanistic pathways.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. rsc.org For the 3H-indole family, this integration will accelerate discovery and optimization.

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: DFT methods are being used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the origins of stereospecificity. researchgate.netasianpubs.orgrsc.org For example, computational studies on indolyne reactions have successfully predicted the regioselectivity of nucleophilic additions, guiding experimental efforts. acs.org DFT calculations can also predict NMR chemical shifts, aiding in structure confirmation. researchgate.net

Predictive Modeling for Catalyst Design: Computational tools can model catalyst-substrate interactions, helping to design more efficient and selective catalysts for specific transformations, such as the enantioselective synthesis of indole derivatives. acs.orgacs.org

Computationally Guided Pathway Discovery: Bioinformatic searches and molecular docking simulations can predict potential synthetic pathways, which can then be validated through in vitro experiments, streamlining the discovery process. nih.gov

Table 2: Application of Computational Methods in Indole Chemistry

| Computational Method | Application Area | Insights Gained | Reference |

|---|---|---|---|

| DFT (B3LYP, wb97xd) | Mechanism Elucidation | Predicts reaction pathways, transition state energies, and regioselectivity. | acs.orgresearchgate.net |

| Molecular Docking | Enzyme Inhibition / Pathway Discovery | Predicts binding modes and identifies enzymes for metabolic pathways. | nih.gov |

| Quantum Mechanics (QM) Cluster Approach | Enzyme Stereospecificity | Reveals the origin of stereoselectivity in enzymatic reactions. | rsc.org |

Expansion of Non-Clinical Applications in Advanced Materials and Analytical Chemistry

While indole derivatives are renowned for their biological activity, a significant future direction lies in exploring their non-clinical applications. The unique electronic and photophysical properties of the indole ring system make it a promising candidate for use in materials science and analytical chemistry. nih.govethernet.edu.et

Advanced Materials: The 3H-indole scaffold could be incorporated into larger conjugated systems for use in optoelectronic functional materials. thieme-connect.com The inherent properties of the indole nucleus could be harnessed to create novel organic semiconductors, dyes, or polymers.

Analytical Chemistry: Indole-based compounds have been developed as chromofluorogenic probes for the detection of metal ions. nih.gov An indole-derived probe, InNS, has been shown to detect ions like Al³⁺ through a distinct colorimetric and fluorescent response. nih.gov Future work could adapt the this compound framework to create selective sensors for various analytes. Other indole derivatives have also been evaluated as probes for screening drug binding to proteins like human serum albumin. nih.gov

Investigation of Complex Indole-Derived Architectures and Their Chemical Behavior

The this compound scaffold is an ideal starting point for the synthesis of more complex, three-dimensional molecules. The C3-quaternary center provides a key structural element for building spirocyclic and fused-ring systems.

Emerging research focuses on using substituted indoles to construct novel molecular frameworks:

Spirocyclic Compounds: Indole derivatives are being used as building blocks to create dispirocyclic frameworks through intramolecular Michael additions. mdpi.com Spirocyclic scaffolds are of great interest due to their unique three-dimensional shapes. mdpi.com

Fused Heterocycles: Efficient, metal-free catalytic strategies are being developed to synthesize indole-fused pyran derivatives through reactions like the oxa-Pictet–Spengler reaction. acs.org

Biologically Inspired Molecules: The dearomatization of indoles is a powerful strategy for accessing 3,3'-disubstituted indolenine intermediates, which are present in many complex natural product alkaloids. nih.gov This positions this compound as a valuable precursor for the synthesis of intricate, biologically relevant architectures.

Q & A

Q. What are the optimal synthetic routes for 3-Benzyl-2,3-dimethyl-3H-indole, and how can purity be ensured?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions, such as alkylation, coupling, or oxidative processes. For example:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A mixture of PEG-400 and DMF with CuI as a catalyst can facilitate the formation of triazole-linked indole derivatives, yielding ~42% after purification via flash chromatography (70:30 ethyl acetate/hexane) .

- Reductive cyclization: Fe-mediated reduction in methanol/HCl under reflux conditions has been used to stabilize reactive intermediates .

- Purification: Flash chromatography (silica gel) and recrystallization are critical for achieving >95% purity. Confirm purity via TLC, 1H/13C NMR, and HRMS .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Methodological Answer: Comprehensive characterization requires:

- Spectroscopic analysis: 1H/13C NMR to confirm substitution patterns and stereochemistry. For example, methyl groups at positions 2 and 3 appear as singlets in 1H NMR .

- Mass spectrometry: FAB-HRMS or ESI-HRMS to verify molecular weight and fragmentation patterns .

- X-ray crystallography: To resolve ambiguities in regiochemistry, as demonstrated for oxidized derivatives like 3-hydroxy-2,3-dimethyl-3H-indole N-oxide .

Advanced Research Questions

Q. How do oxidative conditions affect the stability of this compound, and what degradation products form?

Methodological Answer:

- Oxidative sensitivity: The compound is prone to oxidation under atmospheric O2, forming N-oxide derivatives (e.g., 3-hydroxy-2,3-dimethyl-3H-indole N-oxide) .

- Degradation pathways: Monitor via time-resolved HPLC-MS. Acetylation experiments (e.g., reaction with Ac2O in pyridine) can trap intermediates, yielding acetoxy derivatives (e.g., 5-acetoxy-2-acetoxymethyl-3-methylindole) .

- Mitigation strategies: Store under inert gas (N2/Ar) and avoid prolonged exposure to light or moisture .

Q. What methodologies are recommended for resolving contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Reproducibility checks: Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in enzyme inhibition data may arise from DMSO concentration variations .

- Dose-response studies: Use at least 5 concentration points to establish IC50/EC50 values. Compare with structurally similar controls (e.g., 2,3,3-trimethylindolenine derivatives) .

- Target validation: Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream effects) to confirm mechanism of action .

Q. How can computational modeling guide the design of this compound-based probes for receptor studies?

Methodological Answer:

- Docking studies: Use software like AutoDock Vina to predict binding modes to targets (e.g., α-synuclein or GPCRs). Validate with MD simulations to assess stability .

- QSAR analysis: Correlate substituent effects (e.g., benzyl vs. p-tolyl groups) with activity data to optimize pharmacophores .

- Fluorescence profiling: Modify substituents (e.g., ethynyl groups) to enhance quantum yield for imaging applications .

Q. What strategies are effective in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

- Chiral auxiliaries: Use enantiopure catalysts (e.g., Ru or Fe complexes with dppe/Cp ligands) in asymmetric hydrogenation .

- Chromatographic resolution: Chiral HPLC columns (e.g., Chiralpak IA) can separate racemic mixtures. Confirm enantiomeric excess (ee) via CD spectroscopy .

- Crystallization-induced asymmetric transformation: Leverage differential solubility of enantiomers in solvent mixtures .

Data Analysis and Validation

Q. How should researchers handle contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

- Cross-validation: Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl3). For X-ray discrepancies, check for crystal packing effects or disorder .

- DFT calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian 16) to identify misassignments .

- Collaborative verification: Share raw data with independent labs to confirm reproducibility .

Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?

Methodological Answer:

- Detailed procedural notes: Specify reaction scales, solvent grades, and equipment (e.g., Buchi M-565 for melting points) .

- Batch records: Track lot numbers of reagents (e.g., CuI from Sigma-Aldrich vs. TCI).

- Open data sharing: Deposit spectra and crystallographic data in repositories like PubChem or CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.